molecular formula C9H10N4O4S B12791518 Ethyl 6-(hydroxy(oxido)amino)-4-methyl-4H-pyrrolo(2,3-d)(1,3)thiazol-2-ylcarbamate CAS No. 72083-57-9

Ethyl 6-(hydroxy(oxido)amino)-4-methyl-4H-pyrrolo(2,3-d)(1,3)thiazol-2-ylcarbamate

Cat. No.: B12791518
CAS No.: 72083-57-9
M. Wt: 270.27 g/mol
InChI Key: BLWVOWFYEJLMIW-UHFFFAOYSA-N
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Description

Ethyl 6-(hydroxy(oxido)amino)-4-methyl-4H-pyrrolo(2,3-d)(1,3)thiazol-2-ylcarbamate is a complex organic compound featuring a pyrrolo-thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(hydroxy(oxido)amino)-4-methyl-4H-pyrrolo(2,3-d)(1,3)thiazol-2-ylcarbamate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolo-Thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a thiazole ring can be reacted with a pyrrole derivative in the presence of a strong acid like sulfuric acid or a base like sodium hydroxide.

    Introduction of Functional Groups: The hydroxy(oxido)amino group can be introduced via nitration followed by reduction. The carbamate group is typically introduced through the reaction of the amine with ethyl chloroformate under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy(oxido)amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxy(oxido)amino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 6-(hydroxy(oxido)amino)-4-methyl-4H-pyrrolo(2,3-d)(1,3)thiazol-2-ylcarbamate can be used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

The compound’s potential medicinal properties include antimicrobial, antiviral, and anticancer activities. Research is ongoing to explore its efficacy and safety in various therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Ethyl 6-(hydroxy(oxido)amino)-4-methyl-4H-pyrrolo(2,3-d)(1,3)thiazol-2-ylcarbamate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The hydroxy(oxido)amino group is particularly important for binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-phenyl-5-(3-pyridinylcarbonyl)-1,3-thiazol-2-ylcarbamate
  • 2-methoxyethyl 5,6,7,8-tetrahydro1benzothieno[2,3-d][1,3]thiazol-2-ylcarbamate

Uniqueness

Ethyl 6-(hydroxy(oxido)amino)-4-methyl-4H-pyrrolo(2,3-d)(1,3)thiazol-2-ylcarbamate is unique due to its specific functional groups and the pyrrolo-thiazole core. This structure provides distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the hydroxy(oxido)amino group, in particular, offers unique opportunities for chemical modifications and interactions with biological targets.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

CAS No.

72083-57-9

Molecular Formula

C9H10N4O4S

Molecular Weight

270.27 g/mol

IUPAC Name

ethyl N-(4-methyl-6-nitropyrrolo[2,3-d][1,3]thiazol-2-yl)carbamate

InChI

InChI=1S/C9H10N4O4S/c1-3-17-9(14)11-8-10-7-6(18-8)5(13(15)16)4-12(7)2/h4H,3H2,1-2H3,(H,10,11,14)

InChI Key

BLWVOWFYEJLMIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)C(=CN2C)[N+](=O)[O-]

Origin of Product

United States

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